molecular formula C16H17Cl4N B12766631 Di-p-chlorobenzyl-beta-chloroethylamine hydrochloride CAS No. 5421-74-9

Di-p-chlorobenzyl-beta-chloroethylamine hydrochloride

Cat. No.: B12766631
CAS No.: 5421-74-9
M. Wt: 365.1 g/mol
InChI Key: ZVYTUEFSRVJUBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound referred to as “NIOSH/HQ6670000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) Pocket Guide to Chemical Hazards. This guide provides essential information about workplace chemicals and their hazards, helping to ensure safe and healthy working environments .

Preparation Methods

The preparation methods for this compound involve specific synthetic routes and reaction conditions. For instance, the synthesis of hexavalent chromium compounds, which are related to this compound, involves the use of potassium chromate in sulfuric acid . Industrial production methods may vary depending on the specific requirements and applications of the compound.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include sulfuric acid, sodium hydroxide, and sodium carbonate . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets and pathways in the body. For example, exposure to hexavalent chromium compounds can lead to oxidative stress and damage to cellular components . The specific molecular targets and pathways involved depend on the chemical structure and properties of the compound.

Properties

CAS No.

5421-74-9

Molecular Formula

C16H17Cl4N

Molecular Weight

365.1 g/mol

IUPAC Name

2-chloro-N,N-bis[(4-chlorophenyl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C16H16Cl3N.ClH/c17-9-10-20(11-13-1-5-15(18)6-2-13)12-14-3-7-16(19)8-4-14;/h1-8H,9-12H2;1H

InChI Key

ZVYTUEFSRVJUBD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN(CCCl)CC2=CC=C(C=C2)Cl)Cl.Cl

Origin of Product

United States

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